molecular formula C12H17N3S2 B2474406 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 777879-24-0

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2474406
CAS RN: 777879-24-0
M. Wt: 267.41
InChI Key: ZTPDVPGWNXUDIW-UHFFFAOYSA-N
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Description

5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (EMTTPT) is an organosulfur compound with a unique structure and properties. It is a member of the triazole family and is composed of two sulfur atoms and three nitrogen atoms. EMTTPT has been studied extensively in the last few decades due to its interesting properties and potential applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, such as those synthesized from isonicotinic acid hydrazide, exhibit significant antimicrobial activities. This includes the study of compounds like 5-(4-ethyl-5-methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol, which have shown good or moderate antimicrobial activity against various strains (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Cancer Cell Growth Inhibition

The derivatives of 1,2,4-triazole-3-thiol have been studied for their effects on cancer cell migration and growth, particularly in melanoma, breast, and pancreatic cancer. Specific compounds in this category have been identified as potential antimetastatic candidates due to their selectivity towards cancer cells and ability to inhibit cancer cell migration (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Corrosion Inhibition

Benzimidazole derivatives of 1,2,4-triazole-3-thiol, including similar structures, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These studies show that such compounds can significantly increase the inhibition efficiency, thus protecting metal surfaces from corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Oxidative Stress Reduction

Triazole derivatives have been investigated for their potential to ameliorate oxidative stress induced by substances like ethanol in animal models. Some specific compounds in this group have shown effective prevention of peroxidative injury in liver and brain tissues, suggesting their potential as protective agents against oxidative stress (Aktay, Tozkoparan, & Ertan, 2005).

Anti-Inflammatory Properties

Some 1,2,4-triazole derivatives have been synthesized and tested for their anti-inflammatory properties. Research in this area indicates that certain compounds within this chemical group can exhibit significant anti-inflammatory activity, making them potential candidates for further pharmaceutical development (Arustamyan, Margaryan, Aghekyan, Panosyan, Muradyan, & Tumajyan, 2021).

properties

IUPAC Name

3-(4-ethyl-5-methylthiophen-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S2/c1-4-6-15-11(13-14-12(15)16)10-7-17-8(3)9(10)5-2/h7H,4-6H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPDVPGWNXUDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2=CSC(=C2CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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